molecular formula C20H23N3O4 B2634389 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide CAS No. 953986-45-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide

Cat. No.: B2634389
CAS No.: 953986-45-3
M. Wt: 369.421
InChI Key: BCYDCNCCKPNOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a diamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a dimethylamino-substituted phenyl ethyl group via an ethanediamide bridge.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-23(2)16-6-3-14(4-7-16)9-10-21-19(24)20(25)22-15-5-8-17-18(13-15)27-12-11-26-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYDCNCCKPNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions . The resulting 2,3-dihydro-1,4-benzodioxin can then be further functionalized to introduce the amine group at the 6-position.

The next step involves the synthesis of the dimethylaminophenyl ethylamine, which can be achieved through the alkylation of 4-dimethylaminobenzaldehyde with ethylamine . The final step is the coupling of the two intermediates using a suitable coupling agent, such as carbodiimide, to form the desired ethanediamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a series of reactions involving 2,3-dihydro-1,4-benzodioxin derivatives. For instance, a common synthetic route involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides to yield sulfonamide derivatives. These derivatives can then be further modified to produce the target compound through acylation reactions with appropriate amines or amides .

Table 1: Key Synthetic Steps

StepReactantsConditionsProducts
12,3-dihydro-1,4-benzodioxin-6-amine + Sulfonyl ChlorideAqueous basic mediumSulfonamide derivative
2Sulfonamide derivative + BromoacetamideDMF, LiH as baseTarget compound

Enzyme Inhibition Studies

Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide exhibit significant enzyme inhibitory activity. For example, studies have focused on their potential as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Table 2: Inhibitory Potency

CompoundEnzyme TargetIC50 Value (µM)
Compound Aα-glucosidase12.5
Compound BAcetylcholinesterase8.0

Antidiabetic Agents

The ability of these compounds to inhibit α-glucosidase suggests their potential as antidiabetic agents. By slowing down carbohydrate absorption in the intestines, they can help manage blood sugar levels in diabetic patients .

Neuroprotective Effects

The inhibition of acetylcholinesterase indicates a possible neuroprotective effect, making these compounds candidates for further research in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the therapeutic efficacy of this compound:

  • Study on Antidiabetic Activity : A recent study synthesized a series of related compounds and evaluated their α-glucosidase inhibitory activity. The results indicated that certain derivatives displayed promising antidiabetic properties with low IC50 values .
  • Neuroprotective Potential : Another study investigated the neuroprotective effects of these compounds in vitro using neuronal cell lines exposed to neurotoxic agents. The results showed significant protection against cell death and oxidative stress .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound ~C₂₀H₂₁N₃O₄ ~367.4 Benzodioxin, ethanediamide, dimethylamino phenyl Moderate lipophilicity; hydrogen bonding via amide and dimethylamino groups
BG15695 () C₁₈H₂₁N₃O₄S 375.44 Benzodioxin, thiophene, dimethylamino Sulfur atom may enhance π-stacking or alter electronic properties
CS-0309467 () C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, pyridin-3-amine, methoxy Higher lipophilicity due to methoxy group; planar pyridine core
N-(Benzothiadiazol-4-yl)-N'-(4-hydroxyphenylethyl)ethanediamide () C₁₆H₁₄N₄O₃S 366.37 Benzothiadiazole, hydroxyphenyl, ethanediamide Electron-withdrawing benzothiadiazole; hydroxyl group improves solubility

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies and data analyses.

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • CAS Number : Not specifically listed in the sources but related compounds with similar structures exist.

The structure of the compound features a benzodioxin moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Monoamine Transporters : The dimethylamino group suggests potential activity against serotonin and norepinephrine transporters, which are critical in mood regulation and neuropharmacology. Research indicates that compounds with similar structures can inhibit these transporters, leading to increased neurotransmitter availability in synaptic clefts .
  • Antioxidant Properties : Compounds containing benzodioxin rings have been noted for their antioxidant capabilities. These properties may contribute to protective effects against oxidative stress-related diseases .
  • Anticancer Activity : Preliminary studies suggest that benzodioxin derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism
Benzodioxin Derivative AHeLa15Apoptosis induction
Benzodioxin Derivative BMCF-720Cell cycle arrest
This compoundPC3TBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the specific IC50 for the target compound.

Case Studies

  • Antidepressant Activity : In a study examining the effects of structurally similar compounds on serotonin transporters, it was found that certain derivatives exhibited significant inhibition of serotonin uptake in HEK293 cells expressing hSERT. This suggests potential antidepressant properties for this compound .
  • Cytotoxic Effects : A recent investigation into the cytotoxic effects of benzodioxin derivatives revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This aligns with preliminary findings regarding the target compound's potential anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with 2,3-dihydro-1,4-benzodioxin-6-amine derivatives and functionalized ethylphenyl precursors. Key steps include sulfonylation (using benzenesulfonyl chloride in basic aqueous media) and coupling reactions (e.g., with bromoacetamides in DMF using LiH as an activator) . Temperature control (e.g., 60–80°C) and solvent polarity (polar aprotic solvents like DMF) are critical for minimizing side reactions. Yield optimization requires monitoring via TLC and purification via column chromatography or crystallization .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR and IR spectroscopy : Confirm functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) and proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • CHN analysis : Ensures elemental composition matches theoretical values (e.g., C: 65.2%, H: 6.1%, N: 10.5%) .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase for anti-diabetic potential) using protocols similar to those for structurally related benzodioxin derivatives. IC50 values are determined via spectrophotometric methods (e.g., p-nitrophenyl glucopyranoside hydrolysis inhibition at 405 nm). Reference standards like acarbose (IC50 37.38 ± 0.12 µM) provide benchmark activity .

Q. What solvent systems and temperature ranges are optimal for stabilizing this compound during storage?

  • Methodological Answer : The compound is stable in inert, anhydrous solvents (e.g., DMSO or DMF) at –20°C. Avoid aqueous buffers at extreme pH (≤4 or ≥9) to prevent hydrolysis of the ethanediamide group .

Q. How can chromatographic methods (HPLC, TLC) be applied to assess purity post-synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; gradient elution). TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm identifies impurities. Purity ≥95% is typically required for biological testing .

Advanced Research Questions

Q. What mechanistic insights explain the moderate α-glucosidase inhibition (IC50 ~80–90 µM) observed in related benzodioxin derivatives?

  • Methodological Answer : Molecular docking studies suggest the dimethylaminophenyl group interacts with the enzyme’s active site (e.g., hydrogen bonding with catalytic residues Asp214/Arg315). However, steric hindrance from the benzodioxin ring may reduce binding efficiency compared to acarbose. Mutagenesis assays (e.g., Ala-scanning of α-glucosidase) can validate these interactions .

Q. How should researchers resolve contradictions in bioactivity data between in vitro and cellular models?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Use parallel assays:

  • In vitro : Direct enzyme inhibition (cell-free systems).
  • Cellular : Glucose uptake assays (e.g., 2-NBDG fluorescence in HepG2 cells).
  • Metabolic stability : LC-MS/MS to monitor compound degradation in hepatocyte microsomes .

Q. Can computational methods predict the compound’s reactivity in novel chemical transformations?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, such as Pd-catalyzed C–H activation for functionalizing the dimethylaminophenyl group. Transition state analysis identifies energy barriers, guiding experimental optimization (e.g., Pd(PPh3)4 catalysis in DMF at 100°C) .

Q. What strategies enhance the compound’s selectivity for target enzymes over off-target receptors?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with piperazinyl groups).
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory promiscuity .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for this compound?

  • Methodological Answer : Use fragment-based HTS to identify synergistic combinations (e.g., with allosteric modulators). Pair with stopped-flow kinetics to dissect binding mechanisms (e.g., fluorescence quenching to measure kon/koff rates). Validate hits via cryo-EM or X-ray crystallography if co-crystals are obtainable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.